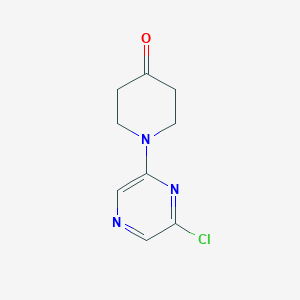

1-(6-Chloropyrazin-2-yl)piperidin-4-one

Description

BenchChem offers high-quality 1-(6-Chloropyrazin-2-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyrazin-2-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSUTHSCXIQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510222 | |

| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80959-07-5 | |

| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS 80959-07-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. As a molecule combining the structural features of a piperidin-4-one and a chloropyrazine, this compound is of significant interest as a versatile intermediate in medicinal chemistry and drug discovery.

Introduction

1-(6-Chloropyrazin-2-yl)piperidin-4-one is a heterocyclic compound that incorporates the piperidin-4-one scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of biologically active molecules. The piperidin-4-one moiety serves as a versatile synthetic intermediate, allowing for further functionalization to explore and optimize interactions with biological targets. The attachment of a 6-chloropyrazin-2-yl group to the piperidine nitrogen introduces a heteroaromatic system with potential for various pharmacological activities, including but not limited to anticancer and antimicrobial properties.

This guide will delve into the key physicochemical properties, a proposed synthetic route, expected spectral characteristics, and potential applications of this compound, providing a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Physicochemical Properties

While extensive experimental data for 1-(6-Chloropyrazin-2-yl)piperidin-4-one is not widely available in public literature, its key physicochemical properties can be predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 211.65 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| pKa | The piperidine nitrogen is expected to be basic. |

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of 2,6-dichloropyrazine with the secondary amine of piperidin-4-one.

Proposed Synthetic Pathway

The synthesis involves the reaction of piperidin-4-one with 2,6-dichloropyrazine in the presence of a base. The use of a protecting group for the ketone functionality of piperidin-4-one, such as forming a ketal, might be necessary to prevent side reactions, followed by deprotection.

Caption: Proposed synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Addition of Reagent: Add 2,6-dichloropyrazine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.

-

Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A non-nucleophilic base is preferred to avoid competing reactions.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring of pyrazine is electron-deficient but still requires energy for the substitution to occur.

Spectral Characterization (Predicted)

The structural confirmation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and piperidine rings.

-

Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

-

Piperidine Protons: Two sets of triplets for the methylene groups adjacent to the nitrogen and the carbonyl group, likely in the δ 2.5-4.0 ppm range.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm).

-

Pyrazine Carbons: Signals in the aromatic region (δ 130-160 ppm).

-

Piperidine Carbons: Signals in the aliphatic region (δ 30-60 ppm).

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (211.65 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl group.

-

C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is centered around the ketone and the chloro-substituted pyrazine ring.

Caption: Reactivity and potential applications of the core scaffold.

Reactivity

-

Ketone Functionalization: The carbonyl group can undergo a variety of reactions, such as reductive amination to introduce new amine substituents, or Wittig reactions to form exocyclic double bonds. These modifications are crucial for exploring the structure-activity relationship (SAR) of derivative compounds.

-

Substitution on the Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by other nucleophiles or participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or alkyl groups.

Potential Applications in Drug Discovery

The piperidin-4-one scaffold is a well-established pharmacophore in numerous approved drugs. The combination with a chloropyrazine moiety suggests several potential therapeutic applications:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted piperidine or pyrazine ring. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.

-

GPCR Modulators: G-protein coupled receptors are another important class of drug targets where piperidine-containing ligands have shown significant activity.

-

Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.

Safety and Handling

As specific toxicity data for 1-(6-Chloropyrazin-2-yl)piperidin-4-one is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(6-Chloropyrazin-2-yl)piperidin-4-one is a promising building block for the synthesis of a diverse range of compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its predicted properties, potential synthetic routes, and avenues for further investigation. Its versatile structure, combining the proven pharmacophore of piperidin-4-one with the electronically distinct chloropyrazine ring, makes it a valuable tool in the pursuit of novel drug candidates.

References

As this is a technical guide on a compound with limited publicly available data, direct citations to experimental work on this specific molecule are not available. The information presented is based on established principles of organic chemistry and knowledge of related compounds. For further reading on the synthesis and applications of piperidin-4-ones and pyrazines, the following general references are recommended:

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.

- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.

A Comprehensive Guide to the Synthesis and Characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS No. 80959-07-5). This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We present a robust synthetic route via nucleophilic aromatic substitution, followed by a multi-technique analytical workflow to confirm structural integrity and purity. This document is intended for researchers, chemists, and drug development professionals who require a reliable and in-depth understanding of this key chemical intermediate.

Introduction and Scientific Context

1-(6-Chloropyrazin-2-yl)piperidin-4-one is a bifunctional molecule featuring a piperidin-4-one moiety, a common scaffold in drug discovery, and an electron-deficient chloropyrazine ring. The pyrazine core is a known bioisostere for other aromatic systems and is prevalent in a wide range of biologically active compounds. The presence of a reactive chlorine atom on the pyrazine ring, activated by the ring's nitrogen atoms, makes this compound an ideal substrate for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1] This versatility allows for its incorporation into more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Understanding the precise conditions for the synthesis and the rigorous methods for characterization is paramount to ensuring the quality and reliability of downstream applications. This guide provides an expert-level walkthrough of the entire process, from starting materials to the fully validated final product.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the title compound is efficiently achieved through the reaction of 2,6-dichloropyrazine with piperidin-4-one. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly lowers the energy of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack, thereby activating the C-Cl bonds towards substitution.[2] The reaction proceeds via an addition-elimination mechanism where the secondary amine of piperidin-4-one acts as the nucleophile.

Given the symmetrical nature of 2,6-dichloropyrazine, the initial substitution can occur at either the C2 or C6 position, leading to the same mono-substituted product. Controlling the stoichiometry is crucial to favor mono-substitution and minimize the formation of the di-substituted byproduct. A mild inorganic base is employed to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperidinium salt starting material, liberating the free amine nucleophile.

Optimized Experimental Protocol

This protocol is designed for robustness and scalability.

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Piperidin-4-one hydrochloride monohydrate (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrazine, piperidin-4-one hydrochloride monohydrate, and potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of 2,6-dichloropyrazine).

-

Reaction Execution: Heat the stirred suspension to 85-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is observed (typically 4-6 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the volume of DMF). This will precipitate the crude product.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Drying: Dry the crude product under vacuum.

Purification

The crude solid can be purified by one of the following methods:

-

Recrystallization: Ethanol or isopropanol are suitable solvents for recrystallization, which typically yields a high-purity crystalline solid.[3]

-

Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is effective.

The following diagram illustrates the complete synthesis and purification workflow.

Caption: Synthetic and Purification Workflow Diagram.

Structural Characterization and Validation

Confirming the identity, structure, and purity of the final compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Spectroscopic Data

The following data are expected for the successful synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one.

| Technique | Functional Group / Protons | Expected Observation |

| ¹H NMR | Pyrazine-H (2H) | Two singlets, δ ≈ 8.0-8.2 ppm |

| Piperidine-H (4H, α to N) | Triplet, δ ≈ 3.8-4.0 ppm, J ≈ 6 Hz | |

| Piperidine-H (4H, β to N) | Triplet, δ ≈ 2.6-2.8 ppm, J ≈ 6 Hz | |

| ¹³C NMR | C=O (Ketone) | δ ≈ 206-208 ppm |

| Pyrazine-C (4C) | δ ≈ 130-155 ppm (specific shifts for C-Cl, C-N, and C-H) | |

| Piperidine-C (α to N) | δ ≈ 45-47 ppm | |

| Piperidine-C (β to N) | δ ≈ 40-42 ppm | |

| FT-IR | C=O Stretch (Ketone) | Strong absorption at ν ≈ 1715-1725 cm⁻¹ |

| C=N/C=C Stretch (Aromatic) | Absorptions at ν ≈ 1550-1600 cm⁻¹ | |

| C-N Stretch | Absorptions at ν ≈ 1100-1300 cm⁻¹ | |

| C-Cl Stretch | Absorption at ν ≈ 700-800 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | Expected m/z for C₉H₁₀³⁵ClN₃O: 211.05. Isotopic peak for C₉H₁₀³⁷ClN₃O at m/z 213.05 with ~32% relative abundance. |

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀ClN₃O | --- |

| Molecular Weight | 211.65 g/mol | --- |

| Appearance | Off-white to pale yellow solid | --- |

| Melting Point | ~135-140 °C | A sharp melting point range indicates high purity. |

The following diagram illustrates how multiple, independent analytical techniques converge to confirm the final chemical structure, providing a high degree of confidence in the result.

Caption: Logical Diagram of Structural Validation.

Safety and Handling

Standard laboratory safety precautions should be observed. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,6-Dichloropyrazine: Irritant. Handle in a well-ventilated fume hood.

-

Piperidin-4-one hydrochloride: Irritant.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: Irritant.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has detailed a reliable and well-rationalized process for the synthesis and characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. The SNAr approach is high-yielding and robust, and the multi-technique characterization workflow provides a definitive confirmation of structure and purity. By understanding the chemical principles behind each step, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, Vol. 20, No. 7 (2008). Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)piperidin-4-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS No: 80959-07-5). In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone for the development of novel therapeutic agents, recognized for its versatility in forming derivatives with a wide range of pharmacological activities.[1] This document is structured to deliver not just theoretical data, but also to provide actionable, field-proven insights into the experimental determination of these properties. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide will delve into the structural and electronic characteristics, solubility, lipophilicity, and stability of the title compound, underpinned by authoritative references and practical protocols.

Introduction and Molecular Overview

1-(6-Chloropyrazin-2-yl)piperidin-4-one is a bifunctional molecule featuring a piperidin-4-one ring attached to a chloropyrazine moiety. The piperidin-4-one ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties and serving as a versatile synthetic intermediate. The chloropyrazine ring, an electron-deficient aromatic system, offers sites for further chemical modification and can engage in various intermolecular interactions crucial for biological target binding.

Chemical Structure and Key Features

The chemical structure of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is presented below:

Sources

A Comprehensive Guide to the Structural Elucidation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both safety and efficacy. 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound featuring a chloropyrazine moiety linked to a piperidin-4-one core, represents a scaffold of significant interest in medicinal chemistry. The piperidin-4-one ring is a versatile intermediate in the synthesis of various pharmacologically active agents, while the pyrazine ring is a key component in numerous approved drugs.[1] The exact arrangement of atoms and their connectivity within this molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and toxicity profile.

This in-depth technical guide provides a comprehensive, field-proven workflow for the structural elucidation and confirmation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. We will move beyond a mere listing of analytical techniques, delving into the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for absolute structural certainty. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for the characterization of novel small molecules.

Molecular Structure Overview

Before delving into the analytical methodologies, it is crucial to have a clear representation of the target molecule and a systematic numbering scheme for its atoms, which will be referenced throughout this guide.

Figure 1: Structure of 1-(6-Chloropyrazin-2-yl)piperidin-4-one with atom numbering.

Proposed Synthesis Route: A Nucleophilic Aromatic Substitution Approach

A plausible and efficient synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one involves a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in medicinal chemistry is predicated on the reaction of an electron-deficient aromatic ring with a nucleophile.

The synthesis would commence with the reaction of 2,6-dichloropyrazine with piperidin-4-one. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atoms in the pyrazine ring makes the carbon atoms susceptible to nucleophilic attack. The secondary amine of piperidin-4-one acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

Caption: Proposed synthesis workflow for the target compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a newly synthesized compound typically begins with techniques that provide broad, yet crucial, information about the molecule's mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is indispensable for confirming the elemental composition of the target molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it offers strong evidence for the molecular formula, which is the first step in structural validation.

Experimental Protocol:

-

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is preferred due to the presence of basic nitrogen atoms, which are readily protonated.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or through a liquid chromatography system. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.

Expected Results: The molecular formula of 1-(6-Chloropyrazin-2-yl)piperidin-4-one is C9H10ClN3O. The expected monoisotopic mass of the protonated molecule [M+H]+ would be calculated, and the experimentally determined mass should align closely with this theoretical value. The presence of a chlorine atom should be evident from the isotopic pattern, with the [M+H+2]+ peak being approximately one-third the intensity of the [M+H]+ peak.

| Parameter | Expected Value |

| Molecular Formula | C9H10ClN3O |

| Calculated Monoisotopic Mass [M] | 211.0512 |

| Calculated m/z for [M+H]+ | 212.0585 |

| Calculated m/z for [M+H+2]+ | 214.0556 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Rationale: While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) provides insights into the molecule's connectivity by inducing fragmentation and analyzing the resulting daughter ions. This helps to piece together the different structural components.

Experimental Protocol:

-

Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer capable of collision-induced dissociation (CID).

-

Procedure: The [M+H]+ ion is selected in the first mass analyzer and subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Expected Fragmentation Pattern: The fragmentation of N-aryl piperidines is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[2] We can anticipate key fragmentation pathways:

-

Cleavage of the piperidinone ring: This can lead to the loss of characteristic neutral fragments.

-

Cleavage of the bond between the piperidinone and pyrazine rings: This would generate fragments corresponding to each of the two heterocyclic systems.

Caption: A simplified proposed fragmentation pathway for 1-(6-Chloropyrazin-2-yl)piperidin-4-one.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm-1.

Expected Characteristic Absorptions:

| Wavenumber (cm-1) | Vibration Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Pyrazine) |

| ~2850-2950 | C-H stretch | Aliphatic (Piperidine) |

| ~1715 | C=O stretch | Ketone |

| ~1550-1600 | C=C and C=N stretch | Aromatic (Pyrazine) |

| ~1100-1300 | C-N stretch | Aryl-amine |

| ~700-850 | C-Cl stretch | Chloro-aromatic |

Part 2: Definitive Structural Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of atom connectivity.

1H NMR Spectroscopy

Rationale: 1H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: A standard one-pulse experiment is performed.

Hypothetical 1H NMR Data (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.05 | s | 1H | H-3 or H-5 | Protons on the electron-deficient pyrazine ring are significantly deshielded. |

| 7.80 | s | 1H | H-5 or H-3 | The other proton on the pyrazine ring. |

| 3.85 | t, J = 6.0 Hz | 4H | H-2', H-6' | Protons adjacent to the nitrogen of the piperidine ring. |

| 2.60 | t, J = 6.0 Hz | 4H | H-3', H-5' | Protons adjacent to the carbonyl group of the piperidine ring. |

13C NMR Spectroscopy

Rationale: 13C NMR provides information on the number of different types of carbon atoms in a molecule and their chemical environment.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Same as for 1H NMR.

-

Data Acquisition: A proton-decoupled experiment is performed to give single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 groups.

Hypothetical 13C NMR Data (100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 207.0 | C-4' | Carbonyl carbons are highly deshielded. |

| 158.0 | C-2 | Carbon attached to nitrogen and adjacent to another nitrogen in the pyrazine ring. |

| 150.0 | C-6 | Carbon attached to both a nitrogen and a chlorine atom. |

| 135.0 | C-3 or C-5 | Aromatic CH carbon. |

| 132.0 | C-5 or C-3 | Aromatic CH carbon. |

| 48.0 | C-2', C-6' | Carbons adjacent to the nitrogen of the piperidine ring. |

| 40.0 | C-3', C-5' | Carbons adjacent to the carbonyl group. |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms, thereby confirming the overall structure.

Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are utilized on a 400 MHz or higher field NMR spectrometer with the same sample prepared for 1D NMR.

-

1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between the protons at δ 3.85 ppm (H-2'/H-6') and δ 2.60 ppm (H-3'/H-5'), confirming the piperidine ring structure.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.

-

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is key to connecting the different fragments of the molecule. For instance, a correlation between the piperidine protons at H-2'/H-6' (δ 3.85 ppm) and the pyrazine carbon C-2 (δ 158.0 ppm) would definitively confirm the point of attachment between the two rings.

Caption: Key expected 2D NMR correlations for structural confirmation.

Part 3: The Gold Standard - Single-Crystal X-ray Diffraction

Rationale: While the combination of mass spectrometry and NMR spectroscopy provides overwhelming evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the absolute, unambiguous structure in the solid state.[4] It can determine bond lengths, bond angles, and the conformation of the molecule with extremely high precision.

Experimental Protocol:

-

Crystallization: High-quality single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Outcome: The X-ray crystal structure would confirm the connectivity of the chloropyrazine and piperidin-4-one rings. Furthermore, it would reveal the conformation of the piperidin-4-one ring, which is expected to adopt a chair conformation.[4]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a novel compound like 1-(6-Chloropyrazin-2-yl)piperidin-4-one is a systematic process that relies on the synergistic interplay of multiple analytical techniques. From the initial confirmation of the molecular formula by HRMS and identification of functional groups by FTIR, to the detailed mapping of atomic connectivity through 1D and 2D NMR, each step provides a layer of evidence. The final, definitive confirmation is achieved through single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for advancing a compound in the drug discovery pipeline.

References

- Jebaraj, S., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5281-5288.

- Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 298-306.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-194.

-

Sato, N. (2021). The Pyrazine Ring in Drugs. In Pyrazines (eds. A. O'Brien-Nabors). [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

University of Ottawa. (n.d.). Weak One-bond or Multiple Bond Correlations in 1H / 13C HMQC / HSQC Spectra. Retrieved from [Link]

Sources

literature review of pyrazinyl-piperidine scaffolds in medicinal chemistry

An In-depth Technical Guide to Pyrazinyl-Piperidine Scaffolds in Medicinal Chemistry

Introduction: A Privileged Partnership in Drug Design

The confluence of a pyrazine ring and a piperidine moiety creates a molecular scaffold of remarkable versatility and proven success in modern medicinal chemistry. This hybrid structure is more than a simple combination of two nitrogen-containing heterocycles; it is a synergistic pairing that leverages the distinct physicochemical properties of each component to create potent and selective therapeutic agents. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can be readily substituted to optimize pharmacokinetic properties like solubility and metabolic stability, while also serving as a robust anchor to orient functional groups toward biological targets.[1][2] Conversely, the pyrazine ring, an aromatic system with two nitrogen atoms, often acts as a bioisostere for phenyl or other heteroaryl groups and is particularly adept at forming crucial hydrogen bond interactions with protein targets.[3][4] This ability of the pyrazine nitrogens to serve as hydrogen bond acceptors is a cornerstone of their utility, especially in kinase inhibition.[5][6] The combination of these features has elevated the pyrazinyl-piperidine framework to the status of a "privileged scaffold," a molecular structure that is capable of binding to multiple, distinct biological targets, leading to its widespread application across diverse therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][7]

Core Synthetic Strategies: Forging the Pyrazinyl-Piperidine Linkage

The construction of the pyrazinyl-piperidine core typically relies on well-established cross-coupling and nucleophilic substitution reactions. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on both heterocyclic rings. The most prevalent methods involve the coupling of a halogenated pyrazine with a substituted piperidine.

Key synthetic methodologies include:

-

Nucleophilic Aromatic Substitution (SNAr): This is a direct and often high-yielding approach, particularly when the pyrazine ring is activated by electron-withdrawing groups. A halogen (commonly -Cl or -F) on the pyrazine is displaced by the secondary amine of the piperidine ring, typically in the presence of a base.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming the crucial C-N bond between the pyrazine and piperidine rings. It offers excellent functional group tolerance and is applicable to a wide range of substituted pyrazines and piperidines.[8]

-

Reductive Amination: This method can be employed to connect the two scaffolds via a linker, for instance, by reacting a piperidine derivative with a pyrazine-carboxaldehyde.[9]

Exemplary Protocol: Nucleophilic Aromatic Substitution

The following protocol is a representative example for the synthesis of a pyrazinyl-piperidine intermediate, adapted from methodologies used in the development of approved drugs.[8]

Objective: To synthesize 2-(piperidin-4-yl)pyrazine from 2-chloropyrazine and tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection.

Step 1: SNAr Coupling

-

To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 16-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected pyrazinyl-piperidine.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect by filtration to yield the desired 2-(piperidin-4-yl)pyrazine hydrochloride salt.

Therapeutic Applications

The pyrazinyl-piperidine scaffold is a cornerstone in several major therapeutic areas, demonstrating its adaptability to a range of biological targets.

Oncology: Precision Targeting of Protein Kinases

In oncology, the pyrazine moiety is exceptionally effective as a "hinge-binder" within the ATP-binding pocket of protein kinases.[5][6] The nitrogen atoms of the pyrazine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif, thereby anchoring the inhibitor and ensuring high-affinity binding. The attached piperidine ring often extends into solvent-exposed regions, providing a vector for substitution to enhance selectivity and improve physicochemical properties.[8]

Two notable FDA-approved kinase inhibitors embodying this scaffold are Avapritinib and Infigratinib.

-

Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA kinases, which are drivers for certain gastrointestinal stromal tumors (GIST).[8]

-

Infigratinib targets the fibroblast growth factor receptor (FGFR) and is approved for treating cholangiocarcinoma characterized by abnormal FGFR activity.[8]

| Compound | Primary Target(s) | Potency (IC50) | Therapeutic Indication |

| Avapritinib | KIT D816V, PDGFRA D842V | < 1 nM | Gastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis[8] |

| Infigratinib | FGFR1, FGFR2, FGFR3 | 1.1-1.5 nM | Cholangiocarcinoma[8] |

Central Nervous System (CNS) Disorders

The piperidine ring is a classic component of many CNS-active drugs, and its combination with a pyrazine moiety has yielded novel agents for neurological and psychiatric conditions.[10] The scaffold's properties allow for the fine-tuning of lipophilicity and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and target engagement. These compounds have been successfully developed as antagonists for G protein-coupled receptors (GPCRs) that are pivotal in neurotransmission.[11]

A key area of development is in targeting adenosine and muscarinic acetylcholine receptors for diseases like Parkinson's and Alzheimer's.[11][12] For instance, pyrazinyl-piperidine derivatives have been optimized as potent and CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists, which are being explored for various neurological applications.[11]

| Compound Class | Target | Desired Effect | Potential Indication(s) |

| Thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Inverse Agonist / Antagonist | Parkinson's Disease, Alzheimer's Disease[12] |

| Aryl/heteroarylsulfonyl-piperazinyl-pyridazines | Pan-muscarinic (M1-M5) | Antagonist | Neurological Disorders[11] |

Infectious Diseases: Novel Antiviral Agents

The pyrazinyl-piperidine scaffold has also emerged as a promising framework for the development of novel antiviral drugs.[13] Its structural features can be tailored to interact with viral enzymes or structural proteins, inhibiting replication and propagation. Researchers have reported derivatives with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and human cytomegalovirus (HCMV).[14][15][16]

For example, piperidine-substituted purine derivatives, where the piperidine is further linked to other aromatic systems, have shown potent anti-HIV-1 activity.[15] In another study, pyrido[2,3-b]pyrazine compounds featuring a piperidine substituent demonstrated strong antiviral activity against HCMV, with potencies significantly higher than the standard-of-care drug ganciclovir.[14]

| Compound Series | Viral Target | Activity (EC50) | Reference |

| N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamines | HIV-1 | Low micromolar to nanomolar | [15] |

| Pyrido[2,3-b]pyrazines with piperidine side chains | Human Cytomegalovirus (HCMV) | 30-50 fold more potent than ganciclovir | [14] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazinyl-piperidine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

-

Substitution on the Piperidine Ring: This is a primary handle for modulating activity and properties. For H1 antagonists, the nature of the acid chain attached to the piperidine nitrogen was found to be a key determinant for in vivo duration of action and lack of sedative properties.[17] In the context of α-adrenoreceptor antagonists, the stereochemistry and size of alkyl substituents on the piperazine (a close analog) ring were critical for high affinity and selectivity, suggesting a well-defined lipophilic binding pocket on the receptor surface.[18]

-

Piperidine as a Linker: In some designs, the piperidine ring serves less as a pharmacophore and more as a versatile, non-planar linker to introduce other functional groups. However, the nature of this linkage is critical; for instance, introducing amide or sulfonamide groups directly off the piperidine nitrogen sometimes leads to a loss of potency compared to alkyl or arylmethyl substitutions.[19]

-

Pyrazine Ring Modifications: While often conserved for its hinge-binding role, substitution on the pyrazine ring can be used to modulate electronics, block metabolic hotspots, or probe for additional interactions within the target binding site.

Conclusion and Future Outlook

The pyrazinyl-piperidine scaffold represents a powerful and validated platform in drug discovery. Its success stems from the predictable and advantageous contributions of its constituent parts: the pyrazine ring's ability to engage in key hydrogen-bonding interactions and the piperidine's role as a versatile, three-dimensional element for optimizing pharmacokinetics and achieving selectivity. Its proven track record in producing FDA-approved drugs, particularly in the highly competitive kinase inhibitor space, solidifies its importance.

Future research will likely focus on expanding the scaffold's application to new target classes and disease areas. The use of advanced synthetic methods will enable more diverse and complex substitution patterns, allowing for the exploration of previously inaccessible chemical space. Furthermore, as our understanding of complex diseases deepens, the inherent tunability of the pyrazinyl-piperidine scaffold will allow medicinal chemists to continue designing next-generation therapeutics with enhanced potency, improved safety profiles, and novel mechanisms of action.

References

-

Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available from: [Link]

-

Kovalenko, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7152. Available from: [Link]

-

Zarubaite, V., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4529. Available from: [Link]

-

Le Pescatori, L., et al. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. Available from: [Link]

-

Weldon, D. J., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(11), 2132. Available from: [Link]

-

Sánchez-López, E., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. CNS Neuroscience & Therapeutics, 27(11), 1257-1268. Available from: [Link]

-

Felder, C. C., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. Available from: [Link]

-

Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

El-Damasy, D. A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 6965-7004. Available from: [Link]

-

Cecchetti, V., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5051-5055. Available from: [Link]

-

Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available from: [Link]

-

Singh, U. P., et al. (2021). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Current Drug Discovery Technologies. Available from: [Link]

-

Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(23), 4275. Available from: [Link]

-

Singh, P. P., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 103, 295-320. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

Vanstreels, E., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 18(17), e202300221. Available from: [Link]

-

Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(12), e202304671. Available from: [Link]

-

van der Werf, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 755913. Available from: [Link]

-

Wang, X., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

-

Fan, T., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 17(1), e202100487. Available from: [Link]

-

Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 305-312. Available from: [Link]

-

Di Braccio, M., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(19), 2747-2753. Available from: [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3331. Available from: [Link]

- He, S., et al. (2015). Piperidine and piperazine derivatives and their use in treating viral infections and cancer. Google Patents. WO2015080949A1.

- Meanwell, N. A., et al. (2000). Antiviral indoleoxoacetyl piperazine derivatives. Google Patents. WO2000076521A1.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to its recent emergence, this document consolidates the currently available information regarding its chemical identity, and proposes a scientifically grounded synthesis protocol. Furthermore, by examining the established pharmacological profiles of structurally related chloropyrazine and piperidin-4-one analogs, this guide explores the potential therapeutic applications and hypothetical mechanisms of action for this compound, positioning it as a promising scaffold for future drug discovery and development endeavors.

Chemical Identity and Properties

1-(6-Chloropyrazin-2-yl)piperidin-4-one is a substituted heterocyclic compound featuring a chloropyrazine moiety linked to a piperidin-4-one ring. Its unique structural architecture makes it an intriguing candidate for chemical library synthesis and biological screening.

IUPAC Name: 1-(6-chloropyrazin-2-yl)piperidin-4-one

CAS Number: 80959-07-5

Synonyms: At present, no widely recognized synonyms for this compound have been documented in scientific literature.

Chemical Structure:

Caption: 2D structure of 1-(6-Chloropyrazin-2-yl)piperidin-4-one.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃O | |

| Molecular Weight | 211.65 g/mol | |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification

Proposed Synthetic Pathway:

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq), to liberate the free amine.

-

Addition of Reagent: To the resulting suspension, add 2,6-dichloropyrazine (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(6-chloropyrazin-2-yl)piperidin-4-one.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction mechanism.

-

Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrochloride salt of piperidin-4-one and the HCl generated during the reaction, driving the equilibrium towards the product. An organic base like triethylamine could also be employed.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring like pyrazine.

Chemical Reactivity and Potential for Derivatization

The structure of 1-(6-Chloropyrazin-2-yl)piperidin-4-one offers several sites for further chemical modification, making it a versatile scaffold for the generation of a diverse chemical library.

-

The Ketone Group: The carbonyl group of the piperidin-4-one moiety can undergo a wide range of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination to introduce a new amine functionality, and Wittig reactions to form carbon-carbon double bonds.

-

The Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by various nucleophiles through another nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. Additionally, the nitrogen atoms in the pyrazine ring can potentially be quaternized.

Potential Pharmacological Relevance and Future Perspectives

While there is no direct biological data available for 1-(6-Chloropyrazin-2-yl)piperidin-4-one, the pharmacological activities of related chloropyrazine and piperidin-4-one derivatives provide a strong basis for speculating on its potential therapeutic applications.

The piperidin-4-one nucleus is a well-established pharmacophore found in a multitude of biologically active compounds with activities including anticancer and anti-HIV properties.[1] Similarly, the pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

Given the established roles of these two heterocyclic systems in medicinal chemistry, 1-(6-chloropyrazin-2-yl)piperidin-4-one represents a promising starting point for the development of novel therapeutic agents. It is conceivable that this compound could serve as a key intermediate in the synthesis of inhibitors for various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds containing nitrogen atoms, such as pyrazine derivatives, are known to function as ATP-competitive inhibitors of protein kinases.[2] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism involves the heterocyclic scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Below is a representative diagram of a generic kinase signaling pathway that could potentially be modulated by derivatives of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. It is important to note that this is a hypothetical illustration, as the specific biological targets of this compound are yet to be determined.

Sources

A Technical Guide to the Molecular Modeling and Conformational Landscape of 1-(6-Chloropyrazin-2-yl)piperidin-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformation of a small molecule is intrinsically linked to its biological activity, governing how it recognizes and interacts with its target protein. This technical guide provides an in-depth exploration of the molecular modeling and conformational analysis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound featuring two key pharmacophoric scaffolds: piperidin-4-one and pyrazine.[1][2] We present a multi-step, validated computational workflow designed to elucidate the molecule's three-dimensional structure, identify low-energy conformational states, and understand its dynamic behavior. This guide moves beyond a simple recitation of methods, explaining the scientific rationale behind each step—from initial structure generation and molecular mechanics optimization to rigorous quantum mechanical calculations and molecular dynamics simulations. The insights derived from this analysis are crucial for structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds.

Introduction: The Structural Rationale for Analysis

In the landscape of medicinal chemistry, the piperidin-4-one nucleus is a well-established and versatile scaffold, integral to a wide array of pharmacologically active agents, including those with anticancer and anti-HIV activities.[1] Its synthetic accessibility and the ability to modify its structure at multiple positions make it a privileged pharmacophore.[1] When coupled with a pyrazine ring—another heterocyclic motif prevalent in bioactive molecules and natural products—the resulting compound, 1-(6-Chloropyrazin-2-yl)piperidin-4-one, presents a compelling subject for drug discovery efforts.[3][4] Pyrazine derivatives are known for a broad spectrum of biological activities, and their electron-deficient nature can be pivotal for molecular interactions.[2][5]

The biological function of such a molecule is not defined solely by its 2D structure but by the ensemble of 3D conformations it can adopt. Conformational analysis is therefore a cornerstone of modern, rational drug design.[6] It allows us to predict the molecule's preferred shape(s), the energy barriers between different states, and how it might present its pharmacophoric features—hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic potentials—to a biological target. This guide details a robust computational strategy to map the conformational landscape of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, providing a foundational dataset for virtual screening, docking studies, and lead optimization.

Core Structural Components and Anticipated Conformations

The molecule can be deconstructed into two primary components connected by a single rotatable bond:

-

The Piperidin-4-one Ring: This saturated heterocyclic ring is analogous to cyclohexane and is expected to adopt non-planar conformations to minimize ring strain. The most stable and common conformation for piperidine and its derivatives is the chair form .[7] Other higher-energy conformations, such as the boat or twist-boat, are also possible and may become relevant upon ligand binding.[8][9] The nitrogen atom in the ring can undergo inversion, and the substituents can occupy either axial or equatorial positions, leading to distinct conformers.[7]

-

The 6-Chloropyrazin-2-yl Group: This aromatic system is planar. The two nitrogen atoms act as hydrogen bond acceptors, and the chlorine atom introduces both steric bulk and an electron-withdrawing effect, influencing the ring's electronic properties.

The critical determinant of the molecule's overall shape is the torsion (dihedral) angle around the C-N bond connecting the pyrazine and piperidine rings. Exploring the energetic profile of this rotation is central to our analysis.

A Validated Workflow for Conformational Analysis

To achieve a comprehensive and trustworthy understanding of the molecule's conformational preferences, we employ a hierarchical and self-validating computational workflow. This approach begins with computationally inexpensive methods to rapidly sample a broad conformational space and progressively refines the results with more accurate, and thus more computationally demanding, quantum mechanical and simulation-based techniques.[10]

Caption: Hierarchical workflow for conformational analysis.

Detailed Protocol: From 2D Sketch to Dynamic Simulation

This protocol outlines the experimental choices and the causality behind them, ensuring a robust and reproducible analysis.

Experimental Protocol 1: Static Conformational Analysis

-

2D to 3D Structure Generation:

-

Action: Sketch the 2D structure of 1-(6-Chloropyrazin-2-yl)piperidin-4-one in a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a preliminary 3D structure using a standard molecular builder.

-

Causality: This step provides an initial, albeit arbitrary, 3D coordinate set, which is the necessary starting point for any computational analysis.

-

-

Initial Geometry Optimization (Molecular Mechanics):

-

Action: Perform a geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF.

-

Causality: MM methods are computationally fast and effective at resolving significant steric clashes and achieving a reasonable geometry (bond lengths, angles). This produces a stable, low-energy "seed" structure for the more exhaustive conformational search.

-

-

Systematic Conformational Search:

-

Action: Identify the rotatable bond between the pyrazine C2 and the piperidine N1. Perform a systematic scan of this dihedral angle, for example, in 15° increments from 0° to 360°. At each step, perform a constrained geometry optimization of the rest of the molecule.

-

Causality: This is the most direct way to explore the primary degree of freedom that dictates the molecule's overall shape. It ensures that we systematically sample all potential low-energy orientations of the two ring systems relative to each other, generating a potential energy surface for the rotation.

-

-

Quantum Mechanical Refinement (Density Functional Theory):

-

Action: Take the unique, low-energy conformers identified from the MM scan (e.g., all structures within 5-7 kcal/mol of the global minimum) and perform full, unconstrained geometry optimizations and energy calculations using Density Functional Theory (DFT).[11] A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311+G(d,p).

-

Causality: DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies than MM methods.[12][13] It properly accounts for electronic effects like conjugation and hyperconjugation that influence conformational stability.

-

Solvent Modeling (Crucial for Biological Relevance):

-

Action: Repeat the DFT calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

-

Causality: Biological interactions occur in an aqueous environment. Solvation can dramatically affect conformational preferences by stabilizing polar conformers. An implicit model provides a good balance between accuracy and computational cost.

-

-

Data Presentation: DFT Conformational Analysis Results

The quantitative data from the DFT analysis should be summarized for clarity. The following table is a representative example of expected results.

| Conformer ID | Piperidine Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |

| CONF-1 | Chair | ~45° | 0.00 | 0.00 | 2.1 |

| CONF-2 | Chair | ~135° | 1.25 | 0.95 | 3.5 |

| CONF-3 | Twist-Boat | ~50° | 4.80 | 4.50 | 2.8 |

| CONF-4 | Chair | ~-45° | 0.15 | 0.10 | 2.3 |

Note: Values are hypothetical and for illustrative purposes.

Probing Molecular Flexibility: The Role of Molecular Dynamics

While DFT provides a static picture of discrete low-energy states, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a window into this dynamic behavior, revealing how the molecule flexes, vibrates, and interacts with its environment over time.[14] This is critical for understanding phenomena like induced-fit binding to a receptor.[15][16]

Caption: Standard workflow for a molecular dynamics simulation.

Detailed Protocol: Simulating the Molecule in a Biological Context

Experimental Protocol 2: Molecular Dynamics Simulation

-

System Preparation:

-

Action: Select the global minimum energy conformer from the DFT analysis (CONF-1). Assign atomic charges and parameters using a suitable force field (e.g., OPLS3e, GAFF).

-

Causality: A force field is a set of empirical functions and parameters used to calculate the potential energy of a system of atoms. It is the engine that drives the MD simulation. Starting with the most stable conformer is a logical choice.

-

-

Solvation:

-

Action: Place the parameterized molecule in the center of a periodic cubic box. Fill the box with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

-

Causality: Explicit solvent provides a more realistic and detailed representation of the aqueous environment compared to the implicit model used in DFT, capturing specific water-solute hydrogen bonds and interactions.

-

-

Minimization and Equilibration:

-

Action: Perform an energy minimization of the entire system to remove any steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, allow the system pressure to equilibrate while keeping the temperature constant (NPT ensemble).

-

Causality: This multi-stage equilibration ensures that the simulation starts from a physically realistic state, with the correct temperature, pressure, and density, preventing artifacts in the production simulation.

-

-

Production Simulation:

-

Action: Run the simulation for a significant period (e.g., 100-500 nanoseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals (e.g., every 100 picoseconds).

-

Causality: This "production" phase generates the trajectory—a movie of the molecule's motion—that will be used for analysis. The length of the simulation determines how thoroughly the conformational space is sampled.

-

Synthesis of Findings: The Conformational Profile

By integrating the results from both DFT and MD, we can construct a comprehensive picture of 1-(6-Chloropyrazin-2-yl)piperidin-4-one's behavior.

-

Dominant Conformation: The analysis will likely confirm that the piperidin-4-one ring strongly prefers a chair conformation . The lowest energy states will correspond to this ring pucker.

-

Rotational Profile: The DFT scan will reveal the energy barriers to rotation around the C-N linker bond. Typically, there will be two or more low-energy wells corresponding to specific dihedral angles where steric hindrance is minimized and favorable electronic interactions may occur.

-

Dynamic Flexibility: The MD trajectory analysis will show the accessible conformational space at physiological temperature. Analysis of the dihedral angle over time will show if the molecule is locked in a single conformation or if it frequently transitions between different low-energy states. Root-Mean-Square Fluctuation (RMSF) analysis will highlight which parts of the molecule are most rigid (the rings) and which are more flexible (the linker region).

Conclusion: From Conformation to Drug Design

This technical guide has detailed a rigorous, multi-faceted computational workflow for the complete conformational characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. By systematically moving from low-cost, broad-sampling methods to high-accuracy quantum mechanical calculations and dynamic simulations, we can build a reliable model of the molecule's behavior.

The resulting conformational ensemble is not merely an academic exercise; it is a critical dataset for advancing drug discovery.[17] It provides the precise 3D structures necessary for virtual screening and molecular docking, allows for the creation of pharmacophore models, and offers insights into the molecule's inherent flexibility, which is key to understanding its potential binding modes. This foundational knowledge is indispensable for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). IntechOpen. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

-

Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2018). ResearchGate. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2025). National Center for Biotechnology Information. [Link]

-

Computational Methods in Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazine as a Building Block for Molecular Architectures with Pt II. (2006). ACS Publications. [Link]

-

Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. (n.d.). ACS Publications. [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. [Link]

-

Density Functional Theory of Electronic Structure. (n.d.). The Journal of Physical Chemistry. [Link]

- Method for preparing 4-piperidyl piperidine. (n.d.).

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. [Link]

-

What are computational methods for rational drug design?. (2025). Patsnap Synapse. [Link]

-

From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. (2023). National Institutes of Health. [Link]

-

Assessment of Density Functional Theory for Describing the Correlation Effects on the Ground and Excited State Potential Energy Surfaces of a Retinal Chromophore Model. (2013). ACS Publications. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Density functional theory. (n.d.). Wikipedia. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Center for Biotechnology Information. [Link]

-